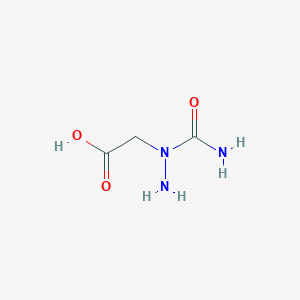
2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one, also known as AICAR, is a synthetic nucleoside analogue. It has been extensively studied for its potential applications in various fields, including cancer research, metabolic disorders, and aging.
Mechanism Of Action
2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one exerts its effects through several mechanisms. It activates AMPK, a key regulator of cellular energy metabolism, which leads to the inhibition of anabolic pathways and the activation of catabolic pathways. It also activates the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and function. Additionally, 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to inhibit the mTOR pathway, a key regulator of cell growth and proliferation.
Biochemical And Physiological Effects
2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to have several biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle cells. It also increases mitochondrial biogenesis and function, leading to increased energy production and improved cellular metabolism. 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to improve insulin sensitivity and glucose tolerance in animal models of metabolic disorders. Additionally, 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to reduce inflammation and oxidative stress in various tissues.
Advantages And Limitations For Lab Experiments
2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action. It is also relatively easy to synthesize and can be used at low concentrations. However, 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has several limitations. It can be unstable in solution and may degrade over time. It can also be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one. One direction is to investigate its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more stable and potent analogues of 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one for use in lab experiments and potential clinical applications. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one and its potential side effects.
Synthesis Methods
2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one can be synthesized through several methods, including chemical synthesis, enzymatic synthesis, and biosynthesis. Chemical synthesis involves the use of chemical reactions to produce 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one from precursor molecules. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of precursor molecules into 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one. Biosynthesis involves the use of living organisms to produce 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one.
Scientific Research Applications
2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been extensively studied for its potential applications in cancer research, metabolic disorders, and aging. In cancer research, 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to inhibit the growth of cancer cells by activating AMP-activated protein kinase (AMPK) and inducing cell cycle arrest and apoptosis. In metabolic disorders, 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In aging, 2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one has been shown to improve mitochondrial function and increase lifespan in animal models.
properties
CAS RN |
126175-83-5 |
|---|---|
Product Name |
2-Amino-1-(2-(3,6-dihydro-6-imino-2-oxo-1(2H)-pyrimidinyl)ethyl)-1,7-dihydro-6H-purin-6-one |
Molecular Formula |
C11H12N8O2 |
Molecular Weight |
288.27 g/mol |
IUPAC Name |
2-amino-1-[2-(6-amino-2-oxopyrimidin-1-yl)ethyl]-7H-purin-6-one |
InChI |
InChI=1S/C11H12N8O2/c12-6-1-2-14-11(21)18(6)3-4-19-9(20)7-8(16-5-15-7)17-10(19)13/h1-2,5H,3-4,12H2,(H2,13,17)(H,15,16) |
InChI Key |
IOYUNDOORBPWRD-UHFFFAOYSA-N |
SMILES |
C1=C(N(C(=O)N=C1)CCN2C(=O)C3=C(N=CN3)N=C2N)N |
Canonical SMILES |
C1=C(N(C(=O)N=C1)CCN2C(=O)C3=C(N=CN3)N=C2N)N |
synonyms |
1-(3-cytosinyl)-2-(1-guanyl)ethane 1-CGE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















